Cas no 6752-13-2 (2-(4-iodo-1H-pyrazol-1-yl)acetic acid)
2-(4-iodo-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (4-iodo-1H-pyrazol-1-yl)acetic acid
- 2-(4-iodo-pyrazol-1-yl)acetic acid
- 2-(4-iodo-1H-pyrazol-1-yl)acetic acid
- 2-(4-iodopyrazolyl)acetic acid
- (4-iodopyrazol-1-yl)acetic acid
- VYRSJDHAOMNMLF-UHFFFAOYSA-N
- SBB074023
- BBL036698
- 1H-pyrazole-1-acetic acid, 4-iodo-
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- MDL: MFCD08558964
- Inchi: 1S/C5H5IN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
- InChI Key: VYRSJDHAOMNMLF-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 142
- Topological Polar Surface Area: 55.1
2-(4-iodo-1H-pyrazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I176911-100mg |
2-(4-Iodo-1h-pyrazol-1-yl)acetic Acid |
6752-13-2 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I176911-500mg |
2-(4-Iodo-1h-pyrazol-1-yl)acetic Acid |
6752-13-2 | 500mg |
$ 185.00 | 2022-06-04 | ||
| TRC | I176911-1g |
2-(4-Iodo-1h-pyrazol-1-yl)acetic Acid |
6752-13-2 | 1g |
$ 275.00 | 2022-06-04 | ||
| Apollo Scientific | OR62028-250mg |
2-(4-Iodopyrazol-1-yl)acetic acid |
6752-13-2 | 250mg |
£15.00 | 2025-02-20 | ||
| Apollo Scientific | OR62028-1g |
2-(4-Iodopyrazol-1-yl)acetic acid |
6752-13-2 | 1g |
£34.00 | 2025-02-20 | ||
| Apollo Scientific | OR62028-5g |
2-(4-Iodopyrazol-1-yl)acetic acid |
6752-13-2 | 5g |
£136.00 | 2025-02-20 | ||
| abcr | AB408438-500 mg |
(4-Iodo-1H-pyrazol-1-yl)acetic acid |
6752-13-2 | 500MG |
€254.60 | 2023-01-14 | ||
| abcr | AB408438-1 g |
(4-Iodo-1H-pyrazol-1-yl)acetic acid |
6752-13-2 | 1g |
€322.50 | 2023-06-17 | ||
| abcr | AB408438-5 g |
(4-Iodo-1H-pyrazol-1-yl)acetic acid |
6752-13-2 | 5g |
€907.00 | 2023-06-17 | ||
| Chemenu | CM523820-1g |
2-(4-Iodo-1H-pyrazol-1-yl)acetic acid |
6752-13-2 | 97% | 1g |
$251 | 2022-06-10 |
2-(4-iodo-1H-pyrazol-1-yl)acetic acid Suppliers
2-(4-iodo-1H-pyrazol-1-yl)acetic acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-(4-iodo-1H-pyrazol-1-yl)acetic acid
Compound CAS No 6752-13-2: 2-(4-Iodo-1H-Pyrazol-1-Yl)Acetic Acid
Compound CAS No 6752-13-2, also known as 2-(4-Iodo-1H-Pyrazol-1-Yl)Acetic Acid, is a fascinating organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The presence of an iodine atom in its structure adds unique electronic properties, making it a valuable molecule for various research and industrial purposes.
The molecular structure of 2-(4-Iodo-1H-Pyrazol-1-Yl)Acetic Acid consists of a pyrazole ring substituted with an iodo group at the 4-position and an acetic acid moiety at the 1-position. This substitution pattern imparts distinct reactivity and selectivity to the molecule, which has been exploited in numerous synthetic routes and biological assays. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the development of antitumor agents.
One of the most notable aspects of this compound is its role in the synthesis of advanced materials. Researchers have demonstrated that CAS No 6752-13-2 can be used as a precursor for generating metalloporphyrins and other coordination polymers, which exhibit exceptional catalytic activity in organic transformations. These findings underscore its importance in both academic research and industrial applications.
In terms of chemical synthesis, 2-(4-Iodo-Pyrazolyl)Acetic Acid can be prepared via a variety of methods, including nucleophilic substitution reactions and coupling reactions. These methods allow for precise control over the substituents on the pyrazole ring, enabling the creation of derivatives with tailored properties. For instance, recent advancements have focused on modifying the acetic acid moiety to enhance solubility and bioavailability, making it more suitable for pharmaceutical applications.
The biological activity of this compound is another area of intense research interest. Studies have shown that it exhibits potent inhibitory effects against certain enzymes involved in cancer progression, making it a promising candidate for antitumor drug development. Additionally, its ability to modulate cellular signaling pathways has opened new avenues for exploring its therapeutic potential in other disease states.
In conclusion, CAS No 6752-13-based compounds like 2-(4-Iodo-Pyrazolyl)Acetic Acid represent a valuable class of molecules with diverse applications across multiple disciplines. As research continues to uncover new insights into their properties and functionalities, their role in advancing science and technology is expected to grow significantly.
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